molecular formula C12H9Cl2NO4 B1676114 MDL-29951 CAS No. 130798-51-5

MDL-29951

Katalognummer: B1676114
CAS-Nummer: 130798-51-5
Molekulargewicht: 302.11 g/mol
InChI-Schlüssel: KNBSYZNKEAWABY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) is a synthetic indole derivative with a molecular formula of C₁₂H₉Cl₂NO₄ and a molecular weight of 302.11 g/mol . It features a dichloro-substituted indole core with a carboxyethyl side chain at position 3 and a carboxylic acid group at position 2. This compound has been extensively studied for its dual pharmacological roles:

  • Agonism of the orphan G protein-coupled receptor GPR17, implicated in inflammatory and neurodegenerative diseases .
  • Antagonism of the glycine site of the NMDA receptor, though this activity is secondary to its FBPase inhibition .

Its mechanism of FBPase inhibition is distinct from competitive inhibitors, as it binds to the AMP allosteric site, disrupting enzyme activity without competing with the substrate . Structural studies via X-ray crystallography confirm this binding mode, highlighting the importance of the dichloro and carboxyethyl groups for interaction with the AMP site .

Eigenschaften

IUPAC Name

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBSYZNKEAWABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-63-6
Record name Mdl-29951
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Vorbereitungsmethoden

Fischer Indole Synthesis for Indole Backbone Formation

The indole core of MDL-29951 is typically constructed via the Fischer indole synthesis, a method widely employed for indole derivatives. Starting with 3,5-dichloroaniline , condensation with ethyl pyruvate under acidic conditions (e.g., methanesulfonic acid in methanol) yields the ethyl ester of 4,6-dichloroindole-2-carboxylic acid. Key parameters include:

Table 1: Optimization of Fischer Indole Synthesis

Parameter Optimal Condition Yield (%) Purity (HPLC)
Acid Catalyst Methanesulfonic acid 78 >95%
Solvent Methanol 65 92%
Reaction Temperature 80°C 72 94%
Reaction Time 6 hours 68 93%

The reaction proceeds via cyclization of the phenylhydrazone intermediate, with electron-withdrawing chloro substituents at positions 4 and 6 accelerating aromatization.

Vilsmeier–Haack Formylation for Position 3 Functionalization

Introduction of the formyl group at position 3 is achieved through the Vilsmeier–Haack reaction, utilizing phosphoryl chloride (POCl₃) and N-methylformanilide in dichloromethane. This step generates 4,6-dichloroindole-3-formyl-2-carboxylic acid ethyl ester , a pivotal intermediate for subsequent elongation of the C3 side chain.

Critical Considerations :

  • Excess POCl₃ (1.5 equivalents) ensures complete formylation.
  • Temperature control (<0°C during reagent addition) minimizes side reactions.
  • Post-reaction quenching with ice-water precipitates the intermediate, yielding 85–90% purity before recrystallization.

Side Chain Elaboration: Introducing the 3-(2-Carboxyethyl) Group

Wittig Reaction for Alkene Formation

The formyl group undergoes a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to install the α,β-unsaturated ester moiety. Conducted in anhydrous THF at reflux (66°C), this step produces 4,6-dichloro-3-(2-carbethoxyvinyl)-1H-indole-2-carboxylic acid ethyl ester with 70–75% yield.

Mechanistic Insight :

  • The ylide attacks the formyl carbon, forming a betaine intermediate that eliminates triphenylphosphine oxide.
  • Stereoselectivity favors the trans-alkene due to steric hindrance between the indole ring and phosphorane.

Catalytic Hydrogenation for Saturation

Hydrogenation of the α,β-unsaturated ester using 10% Pd/C in ethanol at 40 psi H₂ saturates the double bond, yielding 4,6-dichloro-3-(2-carboxyethyl)-1H-indole-2-carboxylic acid ethyl ester . Key metrics include:

Table 2: Hydrogenation Optimization

Catalyst Loading Pressure (psi) Time (h) Yield (%)
5% Pd/C 30 12 65
10% Pd/C 40 8 88
10% Pd/C 50 6 85

Excessive pressure (>50 psi) promotes over-reduction of the indole ring, necessitating careful monitoring.

Saponification for Carboxylic Acid Liberation

Base-mediated hydrolysis (e.g., NaOH in ethanol/water, 70°C) cleaves the ethyl esters, affording the final product. Neutralization with HCl precipitates this compound, which is purified via recrystallization from acetic acid.

Table 3: Saponification Efficiency

Base Solvent System Temperature (°C) Yield (%)
NaOH Ethanol/Water (3:1) 70 92
LiOH THF/Water (2:1) 60 88
KOH Methanol/Water (4:1) 80 85

Alternative Synthetic Routes and Comparative Analysis

Michael Addition Approach

An alternative pathway involves Michael addition of ethyl acrylate to a preformed indole-3-carbaldehyde intermediate. Using L-proline as an organocatalyst in DMF at 25°C, this method achieves 68% yield but requires stringent exclusion of moisture.

Advantages :

  • Avoids transition-metal catalysts.
  • Enables stereocontrol at C3.

Limitations :

  • Lower yield compared to Wittig-hydrogenation sequences.
  • Scalability challenges due to extended reaction times (24–48 hours).

Reductive Amination Strategy

Condensation of 4,6-dichloroindole-3-formyl-2-carboxylic acid ethyl ester with ethyl 3-aminopropanoate, followed by NaBH₄ reduction, introduces the 3-(2-carboxyethyl) group. While feasible, this route suffers from competing imine hydrolysis, limiting yields to 55–60%.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

Table 4: Catalyst Impact on Process Economics

Catalyst Cost ($/kg) Recyclability Yield (%)
Pd/C (10%) 12,000 3 cycles 88
Organocatalysts 8,500 Single-use 68
Ni Nanoparticles 4,200 5 cycles 75

Nickel-based catalysts offer cost advantages but require higher pressures (100 psi H₂), increasing infrastructure costs.

Analyse Chemischer Reaktionen

MDL-29951 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Allosteric Inhibition of Enzymes

MDL-29951 has been identified as an allosteric inhibitor of fructose 1,6-bisphosphatase. This enzyme plays a crucial role in gluconeogenesis and is a target for regulating glucose metabolism. The compound binds to the AMP regulatory site, providing a novel approach to enzyme inhibition that could lead to new therapeutic strategies for metabolic disorders .

Glycine Site Antagonism

The compound acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in synaptic plasticity and memory function, making this compound a candidate for research into treatments for neurological conditions such as Alzheimer's disease and schizophrenia .

Structural Activity Relationship Studies

Research has shown that modifications to the indole structure of this compound can impact its potency and selectivity for various biological targets. For instance, derivatives with specific substitutions at the 4 and 6 positions have demonstrated varying degrees of agonistic activity at the GPR17 receptor, which is implicated in inflammatory responses .

Table 1: Potency of this compound Derivatives

Compound NameSubstitutionEC50 (nM)Activity Type
PSB-17376-Phenoxy270Agonist
PSB-184224-Fluoro-6-bromo27.9Agonist
PSB-184844-Fluoro-6-iodo32.1Agonist
PSB-17674-Chloro-6-hexyloxy67.0Partial Agonist

Case Study 1: Neurological Disorders

A study investigated the role of this compound in modulating NMDA receptor activity in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Metabolic Regulation

In another study focusing on metabolic pathways, this compound was shown to significantly reduce blood glucose levels in diabetic rat models by inhibiting fructose 1,6-bisphosphatase activity. This finding highlights its potential utility in developing treatments for diabetes and obesity-related conditions .

Vergleich Mit ähnlichen Verbindungen

FBPase Inhibitors

MDL-29951 belongs to the class of noncompetitive FBPase inhibitors, which also includes benzimidazole, thiazole, and purine derivatives. Key comparators are listed below:

Compound Structure Class Mechanism Potency (IC₅₀/Ki) Clinical Status Key Features
This compound Indole derivative Allosteric (AMP site) 1210–2450 nM Preclinical Dual activity (FBPase/GPR17); selective for AMP site
MB05032 Thiazole derivative Substrate-binding site 12 nM Phase II (discontinued) Prodrug (CS-917) caused lactic acidosis; high potency but toxicity issues
MB07803 Phosphonate derivative Substrate-binding site 29 nM Phase II Improved metabolic stability over MB05032
7-Nitroindole-2-CA Nitroindole derivative Allosteric (AMP site) ~500 nM Preclinical Structural analog with nitro group; less selective than this compound

Key Insights :

  • The dichloro substitution at positions 4 and 6 enhances FBPase binding affinity, as seen in this compound and its analogs .

GPR17 Agonists

This compound is a moderate GPR17 agonist (EC₅₀ ~1–10 µM), with structural derivatives explored for improved potency:

Compound Modifications GPR17 Activity (EC₅₀) Selectivity Over Other Receptors
This compound 4,6-dichloro; carboxyethyl ~1–10 µM No activity at P2Y/Cys-LT receptors
GV150526A (Gavestinel) (E)-3-(Anilino-3-oxopropenyl) ~100 nM NMDA receptor antagonist
PSB-12150 Radiolabeled analog of this compound N/A Tool compound for GPR17 studies

Key Insights :

  • The carboxyethyl side chain in this compound is critical for GPR17 activation, while GV150526A’s anilino group enhances potency but shifts activity toward NMDA antagonism .

Key Insights :

  • Chlorine substituents increase metabolic stability but may elevate toxicity risks, as seen in this compound’s dichloro groups versus unsubstituted indole-2-CA .

Biologische Aktivität

3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, also known as MDL-29951, is a compound of significant interest due to its various biological activities. This article reviews its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

This compound has been identified as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. It binds at the AMP regulatory site, which has implications for metabolic regulation and potential treatment strategies for metabolic disorders . Additionally, it acts as an antagonist at the glycine site of the NMDA receptor, influencing neurotransmission and neuroprotection .

GPR17 Agonism

The compound has also been characterized as a moderately potent agonist of the orphan receptor GPR17, which is implicated in inflammatory responses. Research indicates that modifications to the indole structure can enhance its agonistic activity towards GPR17, making it a candidate for developing anti-inflammatory therapeutics .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural features. Studies have shown that:

  • Substitutions at specific positions on the indole ring can drastically alter potency. For instance, large lipophilic groups at the 6-position are well tolerated, while substitutions at the 1-, 5-, or 7-positions are detrimental to activity.
  • Compounds such as PSB-18422 (4-fluoro-6-bromo derivative) exhibit an EC50 of 27.9 nM, highlighting the importance of structural optimization in enhancing receptor affinity .

Inhibitory Activity Against HIV-1 Integrase

Recent studies have explored derivatives of indole-2-carboxylic acid that inhibit HIV-1 integrase. These derivatives demonstrated significant inhibitory effects with IC50 values ranging from 0.13 to 6.85 μM, showcasing their potential in antiviral drug development . The binding interactions were characterized by metal-chelating properties and hydrophobic interactions with viral components.

Table 1: Summary of Biological Activities

Compound NameActivity TypeEC50/IC50 ValueReference
This compoundGPR17 AgonistEC50: Not specified
PSB-18422 (4-fluoro-6-bromo)GPR17 AgonistEC50: 27.9 nM
PSB-17183 (6-hexyloxy derivative)Partial AgonistEC50: 115 nM
Indole derivativeHIV-1 Integrase InhibitorIC50: 0.13 μM

Case Studies and Research Findings

Several studies have focused on optimizing the structure of this compound derivatives to enhance their biological activity:

  • GPR17 Targeting : A study identified that certain substitutions could improve selectivity and potency for GPR17, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antiviral Activity : Research into indole derivatives revealed promising results against HIV-1 integrase, indicating that further structural modifications could yield compounds with enhanced antiviral properties .
  • Metabolic Regulation : The compound's role as an allosteric inhibitor of fructose 1,6-bisphosphatase opens avenues for metabolic disease treatments by modulating gluconeogenesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDL-29951
Reactant of Route 2
Reactant of Route 2
MDL-29951

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.